molecular formula C15H13ClN6O3S2 B2590945 2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 874467-38-6

2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2590945
CAS No.: 874467-38-6
M. Wt: 424.88
InChI Key: YOZSXRXFYFOAKN-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-chlorophenylhydrazine with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with 4-sulfamoylphenylacetic acid under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or sulfonyl groups, potentially leading to amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. For example, its potential as an anti-inflammatory or analgesic agent could be investigated.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The tetrazole ring could play a role in binding to metal ions or proteins, while the sulfamoyl group might enhance solubility or bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methylphenyl)acetamide
  • 2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide may exhibit unique properties due to the presence of the sulfamoyl group. This group could influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O3S2/c16-10-2-1-3-12(8-10)22-15(19-20-21-22)26-9-14(23)18-11-4-6-13(7-5-11)27(17,24)25/h1-8H,9H2,(H,18,23)(H2,17,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZSXRXFYFOAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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